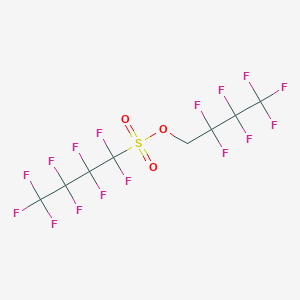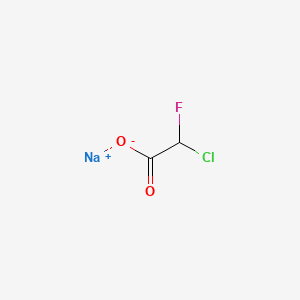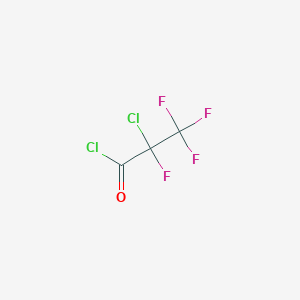![molecular formula C12H5F6NO3 B1304116 5-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic Acid CAS No. 886497-47-8](/img/structure/B1304116.png)
5-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic Acid
Description
The compound of interest, 5-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic Acid, is a trifluoromethyl-substituted oxazole derivative. Oxazole derivatives are heterocyclic compounds that have found applications in various fields, including medicinal chemistry, due to their biological activities. The presence of trifluoromethyl groups is known to influence the physical and chemical properties of such compounds, often leading to increased metabolic stability and lipophilicity, which can be beneficial in drug design .
Synthesis Analysis
The synthesis of trifluoromethyl-substituted oxazole derivatives can be achieved through different synthetic routes. For instance, 5-ethoxy-4-(trifluoromethyl)-2-oxazolecarboxylic acid, a related compound, was synthesized from ethyl 3,3,3-trifluoro-2-diazopropionate and ethyl cyanoformate using a rhodium-catalyzed reaction . This method could potentially be adapted for the synthesis of the compound by modifying the starting materials and reaction conditions to incorporate the additional phenyl group. Additionally, the synthesis of 1,3,5-substituted 1,2,4-triazoles from carboxylic acids suggests that carboxylic acid derivatives can be used as starting materials for the construction of heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of oxazole derivatives is characterized by a five-membered heterocyclic ring containing both oxygen and nitrogen atoms. The presence of trifluoromethyl groups is likely to influence the electronic distribution within the molecule, potentially affecting its reactivity and interaction with biological targets. The molecular modeling of related triazole derivatives has shown restricted rotation around certain bonds, which could also be relevant for the oxazole compound .
Chemical Reactions Analysis
Trifluoromethyl-substituted oxazole derivatives can undergo various chemical reactions. For example, the related 5-ethoxy-4-(trifluoromethyl)-2-oxazolecarboxylic acid was found to readily decarboxylate upon heating, yielding a simpler oxazole compound . This suggests that the compound of interest may also be prone to decarboxylation under certain conditions. Furthermore, the synthesis of alpha-trifluoromethyl alpha-amino acids from 5-fluoro-4-trifluoromethyloxazoles indicates that oxazole derivatives can be transformed into amino acid derivatives, which could be a relevant reaction for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethyl-substituted oxazoles are influenced by the electron-withdrawing nature of the trifluoromethyl groups. These groups can increase the acidity of adjacent hydrogen atoms, affect the compound's boiling and melting points, and enhance its overall stability. The NMR study of related triazole derivatives provides insights into the electronic environment of the molecule, which can be extrapolated to understand the properties of the oxazole compound . Additionally, the synthesis of various derivatives from 5-ethoxy-4-(trifluoromethyl)-2-oxazolecarboxylic acid demonstrates the chemical versatility of these compounds .
Scientific Research Applications
Synthetic Applications
The synthesis of α-trifluoromethyl α-amino acids with aromatic, heteroaromatic, and ferrocenyl subunits in the side chain utilizes 5-benzyloxy-4-trifluoromethyl-1,3-oxazoles, derived from 5-fluoro-4-trifluoromethyl-1,3-oxazoles. These compounds are shown to undergo rearrangements leading to α-trifluoromethyl substituted aromatic and heteroaromatic amino acids, demonstrating the synthetic versatility of fluorinated oxazoles as equivalents to trifluoromethyl glycine (Tfm-Gly). Such chemical transformations underscore the role of 5-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid derivatives in accessing a wide range of biologically relevant molecules (Burger et al., 2006).
Chemical Transformations and Properties
Another study explores the synthesis of highly functionalized CF3-1,2,3-triazoles, including 3-[5-(trifluoromethyl)-1,2,3-triazol-4-yl]cinnamic acids, from 4-aryl-6-(trifluoromethyl)-2H-pyran-2-ones and sodium azide. This research highlights the chemical reactivity and potential utility of trifluoromethylated compounds in constructing complex molecules with potential biological activity (Usachev et al., 2011).
Catalysis and Chemical Synthesis
Furthermore, the study on ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates for triazole-based scaffolds provides insights into the development of peptidomimetics or biologically active compounds. This research demonstrates the importance of 5-(trifluoromethyl)-1,3-oxazole derivatives in facilitating regiocontrolled cycloaddition reactions, underscoring the synthetic utility of fluorinated compounds in preparing complex molecular architectures with potential applications in drug discovery and material science (Ferrini et al., 2015).
properties
IUPAC Name |
5-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5F6NO3/c13-11(14,15)6-3-1-5(2-4-6)9-19-7(10(20)21)8(22-9)12(16,17)18/h1-4H,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOEAEYCNEQBSCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(O2)C(F)(F)F)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5F6NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301008274 | |
| Record name | 5-(Trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301008274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic Acid | |
CAS RN |
886497-47-8 | |
| Record name | 5-(Trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-4-oxazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886497-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301008274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















